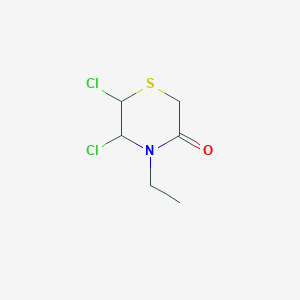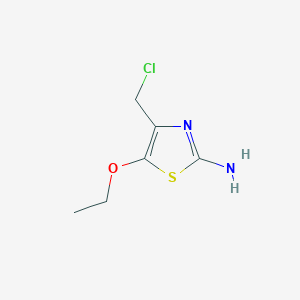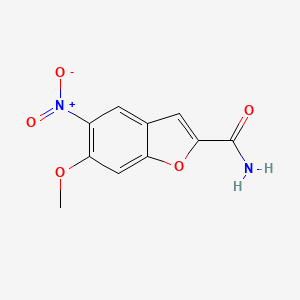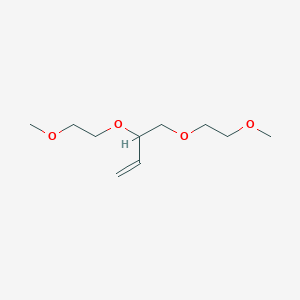
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate typically involves the reaction of appropriate phosphonate precursors with fluorinated alkenes. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, the reaction of diisopropyl phosphite with 1-fluoro-3-butenyl bromide under controlled conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in metabolic pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate exerts its effects involves its interaction with molecular targets, such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipropan-2-yl (4-bromobutyl)phosphonate
- Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate
- Dipropan-2-yl (4-fluorobutyl)phosphonate
Uniqueness
Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate is unique due to the presence of the fluorine atom at the 1-position of the butenyl group. This fluorine atom can significantly influence the compound’s reactivity and binding affinity to enzymes, making it distinct from other similar phosphonates .
Eigenschaften
CAS-Nummer |
88292-87-9 |
|---|---|
Molekularformel |
C10H20FO3P |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
4-di(propan-2-yloxy)phosphoryl-4-fluorobut-1-ene |
InChI |
InChI=1S/C10H20FO3P/c1-6-7-10(11)15(12,13-8(2)3)14-9(4)5/h6,8-10H,1,7H2,2-5H3 |
InChI-Schlüssel |
FLTJSXGUVYXZBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C(CC=C)F)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B14391175.png)
![2,3,5,6-Tetrachloro-1,6-dimethyl-4-[(methylcarbamoyl)oxy]cyclohexa-2,4-dien-1-yl phosphate](/img/structure/B14391178.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
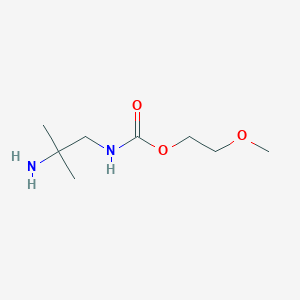
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
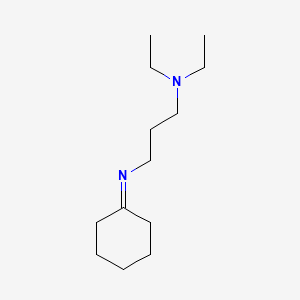

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
